molecular formula C12H17NO3 B058037 tert-Butyl N-(benzyloxy)carbamate CAS No. 79722-21-7

tert-Butyl N-(benzyloxy)carbamate

Cat. No.: B058037
CAS No.: 79722-21-7
M. Wt: 223.27 g/mol
InChI Key: MZNBNPWFHGWAGH-UHFFFAOYSA-N
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Description

tert-Butyl N-(Benzyloxy)carbamate has been used in the synthesis of Deferoxamine Mesylate, an iron chelating agent used in therapy for patients with sickle cell diseases and iron overload. Studies suggest that it can exert potential antioxidant neuroprotective effects in stroke patients
tert-Butyl N-(benzyloxy)carbamate (tert-butyl benzyloxycarbamate), a protected hydroxylamine, is an N-alkyl-N-benzyloxy carbamate. Its C-N cross coupling reaction with fluorescein ditriflate has been reported. It participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids.

Properties

IUPAC Name

tert-butyl N-phenylmethoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNBNPWFHGWAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352943
Record name tert-Butyl N-(benzyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79722-21-7
Record name tert-Butyl N-(benzyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl N-(benzyloxy)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of tert-butyl benzyloxycarbamate highlighted in the research?

A1: The research primarily focuses on the use of tert-butyl benzyloxycarbamate as a reagent in the synthesis of complex molecules. Specifically, it highlights its role in the aza-Michael addition reaction with electron-deficient olefins []. This reaction is highly efficient, achieving yields between 90-99% []. Furthermore, the research demonstrates its utility in the multi-step synthesis of N-hydroxy-N-succinylcadaverine (HSC), a key precursor in the biosynthesis of the siderophore desferrioxamine E [].

Q2: Why is the synthesis of N-hydroxy-N-succinylcadaverine (HSC) significant in a biological context?

A2: HSC is a crucial intermediate in the production of desferrioxamine E, a siderophore produced by Streptomyces coelicolor []. Siderophores are small molecules secreted by microorganisms like bacteria to scavenge iron from their environment. This iron acquisition is often linked to bacterial virulence, making enzymes involved in siderophore biosynthesis, like the NIS synthetase DesD, attractive targets for novel antibacterial drug development []. Therefore, the efficient synthesis of HSC facilitated by tert-butyl benzyloxycarbamate contributes to a deeper understanding of siderophore biosynthesis and potentially aids in the development of future therapeutics.

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